molecular formula C21H12F6O4 B3041052 1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one CAS No. 259196-58-2

1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one

Cat. No. B3041052
CAS RN: 259196-58-2
M. Wt: 442.3 g/mol
InChI Key: GPHUZZNZWRVTQO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two phenyl rings, both substituted with a trifluoromethoxy group, and a furan ring . The trifluoromethoxy group is a strong electron-withdrawing group, which would likely have significant effects on the chemical properties of the compound .

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. It could be of interest in various fields, such as medicinal chemistry, due to the presence of the trifluoromethoxy groups .

Mechanism of Action

Target of Action

The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, inhibiting its function and leading to changes in protein synthesis and regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein synthesis and regulation. By inhibiting Methionine aminopeptidase, the compound can disrupt these pathways, potentially leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. Given its target and mode of action, it could potentially lead to changes in protein synthesis and regulation, which could have wide-ranging effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and carries out its function .

properties

IUPAC Name

(E)-1-[3-(trifluoromethoxy)phenyl]-3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F6O4/c22-20(23,24)30-15-5-3-4-13(12-15)17(28)10-8-14-9-11-18(29-14)16-6-1-2-7-19(16)31-21(25,26)27/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHUZZNZWRVTQO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC(=CC=C3)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC(=CC=C3)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one
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